1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea
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Overview
Description
1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[35]nonan-1-yl}urea is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring and a spirocyclic nonane ring
Preparation Methods
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves multiple steps, starting with the preparation of the naphthalene derivative and the spirocyclic nonane precursor. The key steps include:
Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methyl group through Friedel-Crafts alkylation, using reagents such as methyl chloride and aluminum chloride.
Spirocyclic Nonane Synthesis: The spirocyclic nonane ring is synthesized through a series of cyclization reactions, often involving the use of diols and acid catalysts.
Urea Formation: The final step involves the reaction of the naphthalene derivative with the spirocyclic nonane precursor in the presence of a urea-forming reagent, such as phosgene or isocyanates, under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.
Scientific Research Applications
1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can be compared with other similar compounds, such as:
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate:
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)amide: The presence of an amide group in this compound can lead to variations in its chemical behavior and interactions with biological targets.
The uniqueness of 1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(22-18-8-9-20(18)10-12-24-13-11-20)21-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJRDCSVLXQTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NCC3=CC=CC4=CC=CC=C43)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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